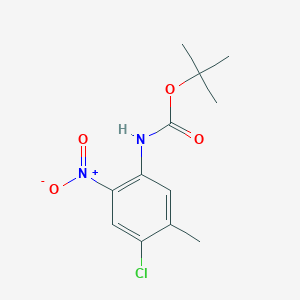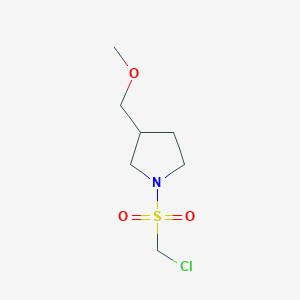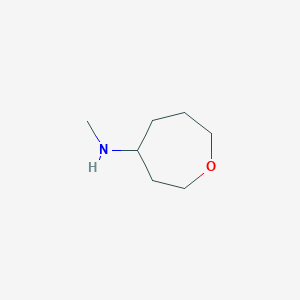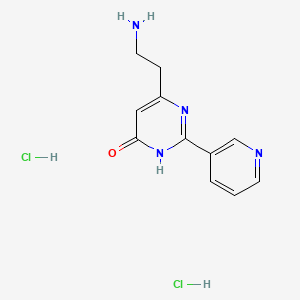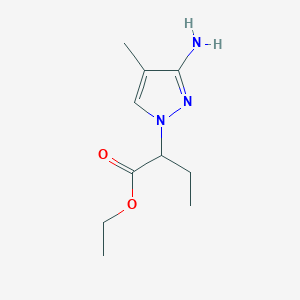
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO4S It is a derivative of propanoic acid and contains both amino and methanesulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methyl-3-aminopropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted amino acids.
Applications De Recherche Scientifique
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methanesulfonyl group can act as an electrophilic center, participating in various biochemical reactions. These interactions can modulate cellular pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropanoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
3-Methanesulfonyl-2-methylpropanoic acid:
Uniqueness
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride is unique due to the presence of both amino and methanesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C5H12ClNO4S |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
2-amino-2-methyl-3-methylsulfonylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO4S.ClH/c1-5(6,4(7)8)3-11(2,9)10;/h3,6H2,1-2H3,(H,7,8);1H |
Clé InChI |
IJQBTTHCCGCMRV-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)C)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


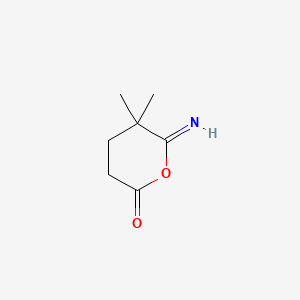

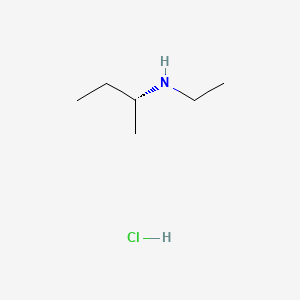
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)

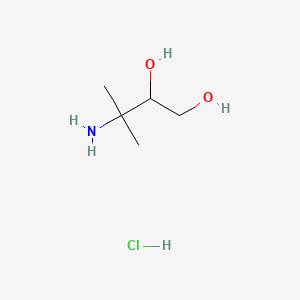
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
